molecular formula C24H32N2O B10882924 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane

Cat. No.: B10882924
M. Wt: 364.5 g/mol
InChI Key: ABOUIJXJWCDZLU-UHFFFAOYSA-N
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Description

PBPA , belongs to the class of azepanes. Its chemical formula is C24H32N2O with an average mass of approximately 364.5 Da . The compound’s structure consists of a piperidine ring fused to an azepane ring, with a phenoxybenzyl substituent.

Preparation Methods

Synthetic Routes:

  • Reductive Amination

    • The most common synthetic route involves reductive amination of 3-phenoxybenzaldehyde with piperidine using reducing agents like sodium borohydride or lithium aluminum hydride.
    • The reaction proceeds through imine formation followed by reduction to yield the desired compound.
  • Ring-Closing Reaction

    • Another approach is a ring-closing reaction between a suitable amine and a phenoxybenzyl halide.
    • The choice of solvent, temperature, and catalyst influences the reaction efficiency.

Industrial Production:

  • PBPA is industrially synthesized using optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

PBPA undergoes various reactions:

    Oxidation: Oxidation of the piperidine ring can lead to N-oxide formation.

    Reduction: Reduction of the azepane ring may yield saturated analogs.

    Substitution: Substitution reactions at the benzyl or phenoxy group can modify its properties.

    Common Reagents: Sodium borohydride, lithium aluminum hydride, and various halides.

    Major Products: N-oxide derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

PBPA finds applications in:

    Medicine: As a potential drug candidate due to its unique structure and pharmacological properties.

    Chemical Biology: Studying its interactions with receptors and enzymes.

    Industry: As a precursor for designing novel compounds.

Mechanism of Action

  • PBPA likely acts through binding to specific receptors or enzymes.
  • Molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C24H32N2O/c1-2-7-16-26(15-6-1)22-13-17-25(18-14-22)20-21-9-8-12-24(19-21)27-23-10-4-3-5-11-23/h3-5,8-12,19,22H,1-2,6-7,13-18,20H2

InChI Key

ABOUIJXJWCDZLU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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